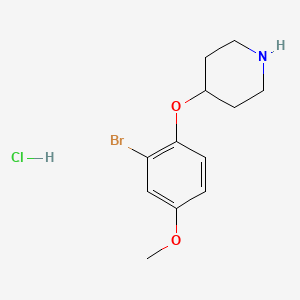![molecular formula C13H18N2O2 B1374648 2-[1-(Boc-amino)cyclopropyl]pyridine CAS No. 873221-80-8](/img/structure/B1374648.png)
2-[1-(Boc-amino)cyclopropyl]pyridine
Übersicht
Beschreibung
“2-[1-(Boc-amino)cyclopropyl]pyridine”, also known as Boc-CP-pyridine, is a cyclic amino acid derivative. It has a CAS Number of 873221-80-8 and a molecular weight of 234.3 . It’s a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name of “2-[1-(Boc-amino)cyclopropyl]pyridine” is tert-butyl 1- (2-pyridinyl)cyclopropylcarbamate . The InChI code is 1S/C13H18N2O2/c1-12 (2,3)17-11 (16)15-13 (7-8-13)10-6-4-5-9-14-10/h4-6,9H,7-8H2,1-3H3, (H,15,16) .Physical And Chemical Properties Analysis
“2-[1-(Boc-amino)cyclopropyl]pyridine” is a solid substance at room temperature . It has a molecular weight of 234.3 .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Analysis
- Synthesis and Analysis of Coordination Compounds: The reaction of Mn(NCS)2 and Cd(NCS)2 with 4-(Boc-amino)pyridine leads to the formation of coordination compounds with Mn and Cd. These compounds exhibit distinct magnetic and luminescence properties, as studied through X-ray single crystal or powder diffraction, magnetic measurements, and luminescence analysis (Suckert, Terraschke, Reinsch, & Näther, 2017).
2. Development of Novel Amino Acids and Peptides
- Synthesis of α-cyclopropyl-β-homoprolines: The creation of 1-(2-Pyrrolidinyl)cyclopropanecarboxylic acids (α-cyclopropyl-β-homoprolines) through cycloadditions and rearrangements demonstrates the potential for developing new cyclic β-amino acids, which can be incorporated into peptides (Cordero et al., 2009).
3. Peptide Coupling Reactions
- Efficient Peptide Coupling: The use of halogenophosphonium salts like PyBroP and PyCloP demonstrates high efficiency in coupling N-methylated amino esters, indicating a useful method for peptide synthesis involving Boc-amino acids (Coste, Frérot, & Jouin, 1994).
4. Synthesis of Heterocyclic Compounds
- Construction of Imidazo-Pyridine Derivatives: The synthesis of versatile imidazo[1,2-a]pyridine carboxylic acid derivatives from 2-amino pyridine, including cyclopropane synthesis, highlights the potential for developing new heterocyclic scaffolds (Hui-r, 2014).
5. Chemical and Spectroscopic Analysis
- Molecular Modeling and Spectroscopic Studies: Computational studies on 4-(Boc-amino) pyridine using density functional theory (DFT) provide insights into its vibrational frequencies, nuclear magnetic resonance (NMR) chemical shift values, and nonlinear optical (NLO) properties (Vural, 2015).
Safety And Hazards
The safety information available indicates that “2-[1-(Boc-amino)cyclopropyl]pyridine” has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .
Eigenschaften
IUPAC Name |
tert-butyl N-(1-pyridin-2-ylcyclopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-12(2,3)17-11(16)15-13(7-8-13)10-6-4-5-9-14-10/h4-6,9H,7-8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMCLXGSTZURGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Boc-amino)cyclopropyl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1374570.png)
![4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374573.png)
![3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374574.png)
![2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374575.png)
![3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374576.png)
![Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374577.png)
![2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374578.png)
![Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374582.png)
![3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374583.png)




